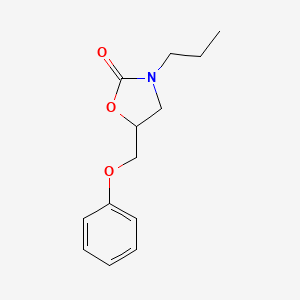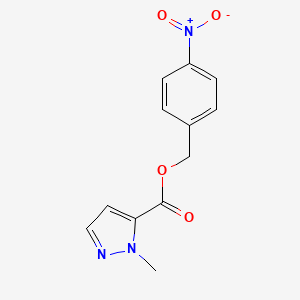![molecular formula C24H19N3O5 B10872677 N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide](/img/structure/B10872677.png)
N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE is a complex organic compound with a molecular formula of C24H19N3O5 and an average mass of 429.425 Da . This compound is part of the furan derivatives family, which are known for their wide range of biological and pharmacological activities . The structure of this compound includes a furan ring, which is a five-membered aromatic ring with one oxygen atom and four carbon atoms .
Preparation Methods
The synthesis of N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE involves several steps. One common method starts with the preparation of 2-hydroxy-3-nitrobenzaldehyde, which can be extracted from the leaves of Actephila merrilliana . This intermediate is then reacted with dapsone to form a colorless solution . Further reactions involve the use of various reagents and conditions to achieve the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use as an antimicrobial agent to combat drug-resistant bacterial strains . In industry, it may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s furan ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins.
Comparison with Similar Compounds
N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE can be compared with other furan derivatives, such as 2-furoic acid and 2-hydroxy-3-nitrobenzaldehyde . While these compounds share a common furan ring structure, N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE is unique due to its additional functional groups, which confer specific biological activities. For example, the presence of the nitro group enhances its antibacterial properties, making it more effective against drug-resistant strains .
Properties
Molecular Formula |
C24H19N3O5 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H19N3O5/c28-23-18(13-25-26-24(29)16-10-5-7-14-6-1-2-8-15(14)16)22-17-9-3-4-11-20(17)32-21(22)12-19(23)27(30)31/h1-2,5-8,10,12-13,28H,3-4,9,11H2,(H,26,29)/b25-13+ |
InChI Key |
DOLIEJKLLOBPCK-DHRITJCHSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(O2)C=C(C(=C3/C=N/NC(=O)C4=CC=CC5=CC=CC=C54)O)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C(C(=C3C=NNC(=O)C4=CC=CC5=CC=CC=C54)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10872612.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872613.png)
![(2E)-4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10872618.png)
![(2E)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}prop-2-enoic acid](/img/structure/B10872623.png)
![2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10872630.png)
![N'-{(1Z)-1-[1,3-bis(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10872636.png)
![(4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872638.png)

![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10872644.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10872646.png)
![1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide](/img/structure/B10872649.png)
![Methyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B10872652.png)
![Methyl 2-({[(2-phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10872654.png)
